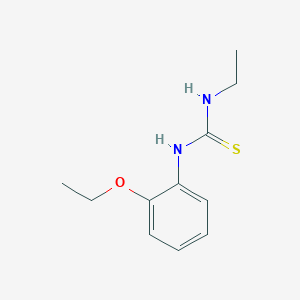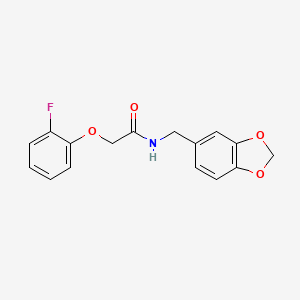![molecular formula C15H12ClN3O3S B5810772 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide, also known as CMN-1, is a synthetic compound that has gained significant attention in scientific research due to its potential as an anticancer agent. CMN-1 belongs to the class of benzamide derivatives, which have been found to exhibit promising anticancer activity in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound has been shown to inhibit cell proliferation and migration. Furthermore, this compound has been found to downregulate the expression of several oncogenes, including c-Myc and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide for lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new anticancer therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide. One area of interest is the development of more water-soluble derivatives of this compound that can be administered more easily in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers of response to this compound treatment in cancer patients. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound as an anticancer agent in humans.
Synthesemethoden
The synthesis of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3-chloro-2-methylaniline in the presence of sodium carbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to form the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide has been extensively studied for its anticancer properties. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Eigenschaften
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-11(16)6-4-7-12(9)17-15(23)18-14(20)10-5-2-3-8-13(10)19(21)22/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKVSYRFANUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)

![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)
![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)

![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)

![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
